BenchChemオンラインストアへようこそ!

3-Nitroimidazo[1,2-A]pyridine-2-carboxylic acid

Antikinetoplastid drug discovery Nitroreductase bioactivation Leishmania donovani

3-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 62195-06-6; molecular formula C₈H₅N₃O₄; MW 207.14 g/mol) is a heterocyclic building block belonging to the privileged imidazo[1,2-a]pyridine scaffold class. It features a fused imidazole–pyridine bicyclic core with a nitro group at the 3-position of the imidazole ring and a carboxylic acid functionality at the 2-position.

Molecular Formula C8H5N3O4
Molecular Weight 207.14 g/mol
CAS No. 62195-06-6
Cat. No. B11895660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitroimidazo[1,2-A]pyridine-2-carboxylic acid
CAS62195-06-6
Molecular FormulaC8H5N3O4
Molecular Weight207.14 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C8H5N3O4/c12-8(13)6-7(11(14)15)10-4-2-1-3-5(10)9-6/h1-4H,(H,12,13)
InChIKeyAALLYEKQMKRVGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Nitroimidazo[1,2-A]pyridine-2-carboxylic Acid (CAS 62195-06-6): Procurement-Grade Physicochemical and Pharmacophoric Baseline


3-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 62195-06-6; molecular formula C₈H₅N₃O₄; MW 207.14 g/mol) is a heterocyclic building block belonging to the privileged imidazo[1,2-a]pyridine scaffold class . It features a fused imidazole–pyridine bicyclic core with a nitro group at the 3-position of the imidazole ring and a carboxylic acid functionality at the 2-position . The compound is catalogued by Sigma-Aldrich as AldrichCPR product T328251, classified as a rare and unique chemical intended for early-discovery research . The 3-nitroimidazo[1,2-a]pyridine pharmacophore has been extensively investigated in antikinetoplastid drug discovery programs targeting Leishmania spp. and Trypanosoma brucei, as well as in antitrichomonal and antimycobacterial screening campaigns [1][2].

Why Generic Substitution Among Nitroimidazopyridine Carboxylic Acid Regioisomers Is Scientifically Unjustified


Procurement decisions based solely on the imidazo[1,2-a]pyridine-2-carboxylic acid core, without accounting for nitro group regioisomerism, risk selecting a compound with fundamentally divergent biological activation and synthetic reactivity profiles. The 3-nitro substitution positions the electron-withdrawing nitro group on the imidazole ring directly adjacent to the carboxylic acid, creating a unique electronic push–pull system that modulates both the reduction potential for parasitic nitroreductase (NTR1) bioactivation and the acidity/reactivity of the carboxylic acid handle [1][2]. In contrast, the 6-nitro (CAS 904805-51-2) and 8-nitro (CAS 904805-44-3) regioisomers place the nitro group on the pyridine ring, altering the compound's redox properties and target engagement profile . Furthermore, the non-nitrated parent compound imidazo[1,2-a]pyridine-2-carboxylic acid (CAS 64951-08-2) lacks the nitroaromatic bioactivation mechanism entirely, while 3-nitroimidazo[1,2-a]pyridine (CAS 4926-45-8, lacking the carboxylic acid) cannot serve as a direct precursor for carboxamide or ester derivatization at the 2-position [3]. These regioisomeric and functional-group differences translate into non-interchangeable biological outcomes, as elaborated in the quantitative evidence below.

Quantitative Differentiation Evidence: 3-Nitroimidazo[1,2-A]pyridine-2-carboxylic Acid Versus Closest Analogs


NTR1-Dependent Bioactivation: 3-Nitro Regioisomer Enables Selective Parasitic Nitroreductase Processing Versus Redox-Incompatible Regioisomers

The 3-nitro substitution pattern on the imidazo[1,2-a]pyridine scaffold is essential for type 1 nitroreductase (NTR1)-dependent bioactivation in kinetoplastid parasites. In the foundational SAR study by Fersing et al. (2019), a 3-nitroimidazo[1,2-a]pyridine derivative (molecule 5) bearing a reduction potential of E° = −0.63 V was shown to be selectively bioactivated by L. donovani NTR1, achieving IC₅₀ values of 1–2.1 μM against L. donovani, L. infantum, and L. major axenic amastigotes, with a selectivity window of CC₅₀ > 100 μM against human HepG2 cells [1]. The same study demonstrated antitrypanosomal IC₅₀ values of 1.3–2.2 μM against T. brucei brucei and T. cruzi, comparable to reference drugs miltefosine (IC₅₀ = 0.6–3.5 μM), fexinidazole, eflornithine, and benznidazole (IC₅₀ = 0.6–13.3 μM) [1]. In a subsequent optimization study (Fersing et al., 2020), the best antitrypanosomal molecule in the series (compound 8) achieved EC₅₀ = 17 nM with a selectivity index of 2650 and E° = −0.6 V, and was confirmed to be bioactivated by T. b. brucei NTR1 [2]. Critically, the antikinetoplastid SAR highlighted that positions 2, 6, and 8 of the imidazopyridine ring are key modulation points for activity [2]. The 6-nitro and 8-nitro regioisomers (CAS 904805-51-2 and CAS 904805-44-3) place the nitro group on the pyridine ring rather than the imidazole ring, altering the electronic environment and reduction potential, which directly impacts NTR1 substrate recognition and biological activation, although direct head-to-head electrochemical comparison data for the isolated regioisomeric carboxylic acids have not been published in the peer-reviewed literature .

Antikinetoplastid drug discovery Nitroreductase bioactivation Leishmania donovani Trypanosoma brucei

Non-Genotoxic Profile of 3-Nitroimidazo[1,2-a]pyridine Pharmacophore Versus Conventional Nitroaromatic Genotoxicity Liability

A critical differentiator of the 3-nitroimidazo[1,2-a]pyridine pharmacophore is its demonstrated non-genotoxic profile, which contrasts sharply with the well-known mutagenic and genotoxic liabilities of many clinically used nitroaromatic drugs. In the study by Fersing et al. (2019), 3-nitroimidazo[1,2-a]pyridine derivative 5 was evaluated in both the Ames test (bacterial reverse mutation assay) and the comet assay (mammalian cell DNA damage assessment) and was found to be neither mutagenic (negative Ames test) nor genotoxic (negative comet assay) [1]. This finding was replicated in the 2020 SAR study where compound 8 also returned negative results in both micronucleus and comet assays [2]. This is in marked contrast to many reference nitroaromatics such as metronidazole, fexinidazole, and nifurtimox, which carry documented genotoxicity warnings [1]. The non-genotoxic character is attributed to the specific reduction potential window (E° ≈ −0.6 V) that permits selective enzymatic reduction by parasitic NTR1 while avoiding non-specific reduction by mammalian enzymes that could generate DNA-damaging reactive intermediates [1][2].

Genotoxicity Ames test Comet assay Nitroaromatic safety

Carboxylic Acid Derivatization Handle: Synthetic Versatility at Position 2 Versus 3-Nitroimidazo[1,2-a]pyridine Without Carboxylic Acid Functionality

The carboxylic acid group at position 2 of 3-nitroimidazo[1,2-a]pyridine-2-carboxylic acid provides a direct synthetic handle for amide, ester, and hydrazide derivatization that is entirely absent in 3-nitroimidazo[1,2-a]pyridine (CAS 4926-45-8, MW 163.13 g/mol, lacks -COOH) . As demonstrated by Zamora et al., the ethyl ester precursor (ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate, CAS 62223-44-3) can be converted with ammonia or primary amines to generate substituted nitro carboxamidoimidazopyridines, which served as intermediates for fused triazinone heterocycles [1]. In the antikinetoplastid SAR program, position 2 was identified as one of three key modulation points (alongside positions 6 and 8) for tuning biological activity, and a newly optimized TDAE methodology at position 2 enabled systematic exploration of antileishmanial structure–activity relationships [2]. The Jacquet et al. (2026) study demonstrated that 8-brominated 3-nitroimidazo[1,2-a]pyridine-2-substituted analogues achieved sub-micromolar activity against L. infantum axenic amastigotes, with the most active compound showing IC₅₀ = 0.35 μM against intramacrophagic amastigotes and CC₅₀ > 100 μM on THP1 cells [2]. In contrast, 3-nitroimidazo[1,2-a]pyridine (CAS 4926-45-8) has a measured aqueous solubility of only 22.1 μg/mL at pH 7.4 and lacks the carboxylic acid required for direct amide/ester conjugation , limiting its utility as a diversification-ready building block.

Medicinal chemistry Building block Carboxamide derivatization Library synthesis

Antitrichomonal Activity and Carboxylic Acid Amide Pharmacophore: Electroneutral Substituent Requirement for Trichomonad Selectivity

The 3-nitroimidazo[1,2-a]pyridine scaffold has a distinct antitrichomonal pharmacophore requirement that differentiates it from generic nitroimidazole antiparasitics. According to US Patent 3,509,167A and the supporting chemical literature, of the 3-nitroimidazo[1,2-a]pyridines evaluated, only those bearing an electroneutral carboxylic acid amide group at position 2 exhibited pronounced activity, and this activity was exclusively directed against trichomonads (Trichomonas vaginalis and Tritrichomonas foetus) [1]. Introduction of electronegative, electropositive, or other electroneutral substituents at this position abolished the antitrichomonal activity [1]. This strict electroneutrality requirement at the 2-position amide is not observed for the antileishmanial or antitrypanosomal pharmacophores, where diverse substituents at position 2 are tolerated [2]. The carboxylic acid functionality of the target compound serves as the direct precursor to these electroneutral amides via standard coupling chemistry, positioning it as the key intermediate for accessing the antitrichomonal chemical space [1]. This pathway-selectivity dichotomy (trichomonad vs. kinetoplastid) is not achievable with the 6-nitro or 8-nitro regioisomers, which have not been reported to exhibit comparable antitrichomonal SAR.

Antitrichomonal Trichomonas vaginalis Tritrichomonas foetus Nitroimidazole

Sigma-Aldrich AldrichCPR Designation: Procurement-Grade Availability and Rare Chemical Classification

3-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 62195-06-6) is catalogued by Sigma-Aldrich as product T328251 under the AldrichCPR (Chemical Procurement Resource) program, a designation reserved for rare and unique chemicals supplied to early-discovery researchers . Sigma-Aldrich explicitly notes that it does not collect analytical data for this product and that the buyer assumes responsibility for confirming product identity and/or purity, which is consistent with its classification as a specialty research chemical rather than a commodity building block . In contrast, the simpler non-nitrated imidazo[1,2-a]pyridine-2-carboxylic acid (CAS 64951-08-2) is available from multiple vendors as a standard catalog item, and 3-nitroimidazo[1,2-a]pyridine (CAS 4926-45-8) is offered by several suppliers with documented purity specifications . The restricted commercial availability and AldrichCPR classification of the 3-nitro-2-carboxylic acid derivative underscore its specialized nature, which directly impacts procurement lead times, minimum order quantities, and the necessity of independent analytical verification upon receipt.

Chemical procurement AldrichCPR Early discovery Rare chemical

Prioritized Research and Industrial Application Scenarios for 3-Nitroimidazo[1,2-A]pyridine-2-carboxylic Acid (CAS 62195-06-6)


Antikinetoplastid Hit-to-Lead Optimization: NTR1-Dependent Prodrug Design for Leishmaniasis and Human African Trypanosomiasis

This compound serves as the core scaffold for designing NTR1-bioactivated prodrugs targeting kinetoplastid parasites. The 3-nitro substitution pattern (E° ≈ −0.6 to −0.63 V) enables selective enzymatic reduction by parasitic type 1 nitroreductases while maintaining a non-genotoxic profile (negative Ames and comet assays) [1][2]. The carboxylic acid handle at position 2 permits systematic derivatization to optimize potency (target: sub-micromolar IC₅₀ against intramacrophagic amastigotes), aqueous solubility, and microsomal stability (target: T₁/₂ > 40 min), as demonstrated in the 2020–2026 SAR campaigns [2][3]. Procurement of this exact regioisomer (3-nitro, not 6-nitro or 8-nitro) is critical because only the 3-nitro configuration has been validated for NTR1 substrate recognition across Leishmania and Trypanosoma species.

Antitrichomonal Carboxamide Library Synthesis: Electroneutral Amide Pharmacophore Exploration

The carboxylic acid group is the direct precursor to the electroneutral carboxamide series that exhibits pronounced and exclusive antitrichomonal activity against Trichomonas vaginalis and Tritrichomonas foetus [1]. Systematic coupling of the carboxylic acid with diverse amine building blocks enables exploration of the electroneutral amide pharmacophore space, which cannot be accessed using the 6-nitro or 8-nitro regioisomers. This application is directly supported by US Patent 3,509,167A, which established that electronegative or electropositive substituents at the 2-position abolish antitrichomonal activity, making the carboxylic acid the essential entry point for this therapeutic area [1].

Fused Triazinone Heterocycle Synthesis: Scaffold Hopping via Carboxylate-to-Carboxamide Conversion

The ethyl ester derivative (CAS 62223-44-3) can be converted with ammonia or primary amines to carboxamidoimidazopyridines, which serve as intermediates for constructing fused pyrido[1′,2′:1,2]imidazo[5,4-d]-1,2,3-triazinone heterocycles [1]. This scaffold-hopping strategy, demonstrated by Zamora et al., generates planar, angular tri-heterocyclic systems with potential biological activity distinct from the parent imidazopyridine. The 3-nitro-2-carboxylic acid is the essential starting material for this synthetic sequence; the 6-nitro and 8-nitro regioisomers would yield different triazinone regioisomers with uncharacterized biological profiles.

Early-Discovery Procurement with Independent Quality Verification Protocol

Given the Sigma-Aldrich AldrichCPR classification of this compound as a rare and unique chemical supplied without vendor analytical data [1], procurement must be accompanied by an in-house analytical verification protocol. Recommended verification includes: (1) identity confirmation by ¹H/¹³C NMR (InChI Key: AALLYEKQMKRVGR-UHFFFAOYSA-N), (2) purity assessment by HPLC-UV or LC-MS (target purity ≥95% for SAR studies), and (3) residual solvent analysis if the compound is to be used in cellular assays. This verification requirement is a direct consequence of the compound's specialized nature and limited commercial supplier base, and should be factored into procurement timelines and budget planning.

Quote Request

Request a Quote for 3-Nitroimidazo[1,2-A]pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.